Cas no 2243506-96-7 (rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans)

rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans 化学的及び物理的性質
名前と識別子
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- 4-Piperidinone, 3,5-dimethyl-1-(phenylmethyl)-, (3R,5R)-rel-
- Rac-(3r,5r)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
- rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans
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- MDL: MFCD30530414
- インチ: 1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1
- InChIKey: KUUYMZATYJQLLZ-VXGBXAGGSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)C[C@@H](C)C(=O)[C@H](C)C1
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244865-0.05g |
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one |
2243506-96-7 | 95.0% | 0.05g |
$200.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312781-50mg |
Rac-(3r,5r)-1-benzyl-3,5-dimethylpiperidin-4-one, trans |
2243506-96-7 | 98% | 50mg |
¥4680 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312781-100mg |
Rac-(3r,5r)-1-benzyl-3,5-dimethylpiperidin-4-one, trans |
2243506-96-7 | 98% | 100mg |
¥6436 | 2023-03-11 | |
Enamine | EN300-244865-0.5g |
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one |
2243506-96-7 | 95.0% | 0.5g |
$668.0 | 2025-02-20 | |
Enamine | EN300-244865-1.0g |
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one |
2243506-96-7 | 95.0% | 1.0g |
$857.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312781-1g |
Rac-(3r,5r)-1-benzyl-3,5-dimethylpiperidin-4-one, trans |
2243506-96-7 | 98% | 1g |
¥21590 | 2023-03-11 | |
Enamine | EN300-244865-10.0g |
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one |
2243506-96-7 | 95.0% | 10.0g |
$3683.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312781-500mg |
Rac-(3r,5r)-1-benzyl-3,5-dimethylpiperidin-4-one, trans |
2243506-96-7 | 98% | 500mg |
¥14428 | 2023-03-11 | |
Enamine | EN300-244865-10g |
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans |
2243506-96-7 | 95% | 10g |
$3683.0 | 2023-09-15 | |
Enamine | EN300-244865-1g |
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans |
2243506-96-7 | 95% | 1g |
$857.0 | 2023-09-15 |
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, transに関する追加情報
Recent Advances in the Study of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans (CAS: 2243506-96-7)
The compound rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans (CAS: 2243506-96-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperidinone derivative is of particular interest due to its potential applications in drug discovery and development, particularly as a key intermediate or scaffold in the synthesis of bioactive molecules. Recent studies have focused on its stereochemical properties, synthetic routes, and biological activities, which are critical for understanding its pharmacological potential.
One of the key areas of research has been the optimization of synthetic methodologies for rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient asymmetric synthesis route using chiral auxiliaries, achieving high enantiomeric purity. The researchers highlighted the importance of the trans configuration in stabilizing the piperidinone ring, which is crucial for its interaction with biological targets. The study also reported that the compound exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases, suggesting its potential as a lead compound for further development.
In addition to its synthetic utility, rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans has been investigated for its pharmacological properties. A recent preprint on bioRxiv (2024) explored its binding affinity to G-protein-coupled receptors (GPCRs), which are prominent targets in drug discovery. The findings indicated that the compound exhibits selective binding to specific GPCR subtypes, with a preference for those involved in neurotransmission. This selectivity could pave the way for the development of novel therapeutics for neurological disorders, such as Parkinson's disease and schizophrenia.
Another notable study, published in ACS Medicinal Chemistry Letters (2023), investigated the metabolic stability and pharmacokinetic profile of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans. The results revealed that the compound has favorable metabolic stability in human liver microsomes, with a half-life exceeding 60 minutes. This property, combined with its moderate solubility and permeability, positions it as a promising candidate for further preclinical evaluation. The study also identified potential metabolites, which could inform future structure-activity relationship (SAR) studies.
Despite these promising findings, challenges remain in the development of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans as a therapeutic agent. For instance, its chiral nature necessitates stringent control during synthesis to avoid racemization, which could affect its biological activity. Moreover, further in vivo studies are required to assess its toxicity and efficacy in animal models. Researchers are also exploring derivatization strategies to enhance its pharmacological profile, such as introducing functional groups that could improve target engagement or reduce off-target effects.
In conclusion, rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans (CAS: 2243506-96-7) represents a versatile and promising scaffold in medicinal chemistry. Recent advances in its synthesis, biological evaluation, and pharmacokinetic characterization underscore its potential as a lead compound for drug discovery. Future research should focus on addressing the remaining challenges and expanding its applications in the treatment of neurological and other disorders.
2243506-96-7 (rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans) 関連製品
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